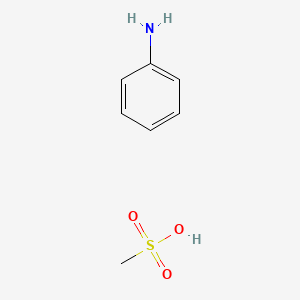
Aniline;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline;methanesulfonic acid is a compound formed by the combination of aniline and methanesulfonic acid. Aniline is an organic compound with the formula C6H5NH2, known for its use in the production of dyes, pharmaceuticals, and polymers. Methanesulfonic acid, with the formula CH3SO3H, is a strong acid used in various industrial applications due to its high solubility and low corrosivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aniline can be synthesized through the reduction of nitrobenzene using hydrogen in the presence of a catalyst. Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide or dimethyl disulfide using oxygen or nitric acid .
Industrial Production Methods
The industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification processes. Aniline is produced on an industrial scale by the catalytic hydrogenation of nitrobenzene .
Analyse Des Réactions Chimiques
Types of Reactions
Aniline;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to produce azobenzene or nitrosobenzene.
Reduction: Methanesulfonic acid can be reduced to produce methanesulfinic acid.
Substitution: Aniline can undergo electrophilic substitution reactions to form derivatives like acetanilide
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride and sulfuric acid are employed
Major Products
Oxidation: Azobenzene, nitrosobenzene.
Reduction: Methanesulfinic acid.
Substitution: Acetanilide
Applications De Recherche Scientifique
Aniline;methanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in electroplating, battery production, and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of aniline;methanesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. Methanesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. Aniline interacts with nucleophiles and electrophiles, participating in substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but with a benzene ring instead of a methane group.
Toluene-4-sulfonic acid: Contains a toluene group instead of methane.
Sulfuric acid: A strong acid but with different chemical properties and applications
Uniqueness
Aniline;methanesulfonic acid is unique due to its combination of aniline’s reactivity and methanesulfonic acid’s strong acidity and solubility. This makes it particularly useful in specialized industrial and research applications .
Propriétés
Numéro CAS |
82220-46-0 |
|---|---|
Formule moléculaire |
C7H11NO3S |
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
aniline;methanesulfonic acid |
InChI |
InChI=1S/C6H7N.CH4O3S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;1H3,(H,2,3,4) |
Clé InChI |
GGFOZRQCNXQCLO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


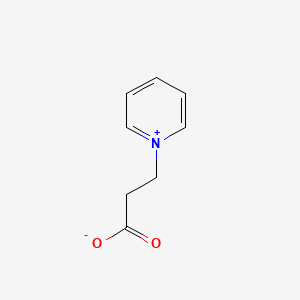
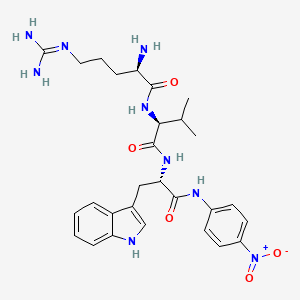
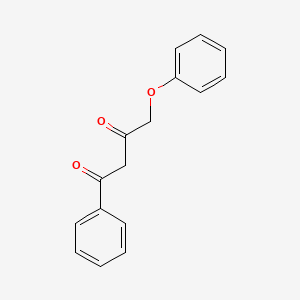
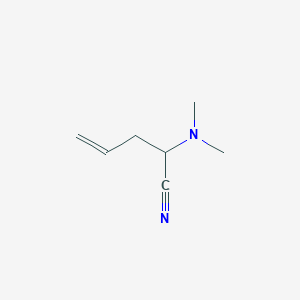
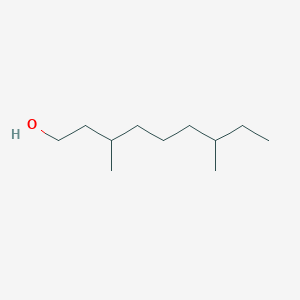
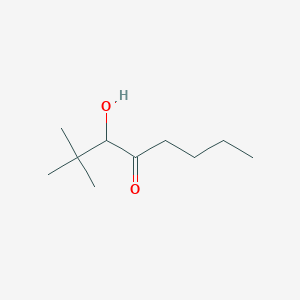
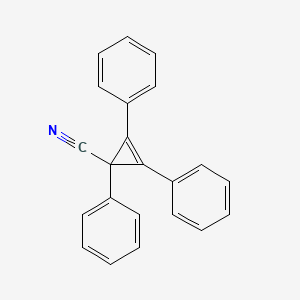
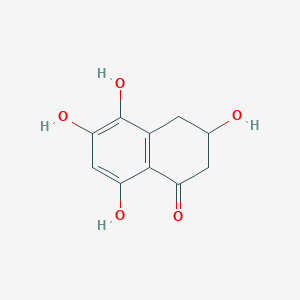

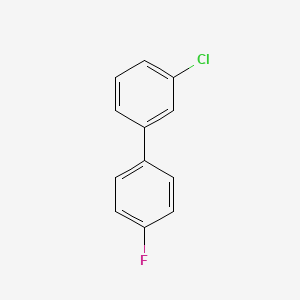
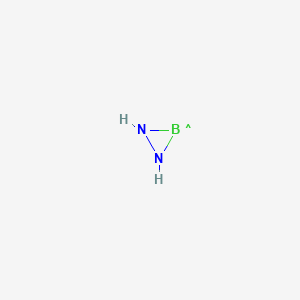
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


